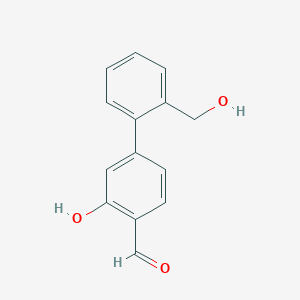
5-(4-Cyanophenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Cyanophenyl)-2-formylphenol (5-CFP) is an organic compound that has been widely studied for its scientific applications in the laboratory. 5-CFP is a white crystalline solid that has a melting point of approximately 95°C and a boiling point of approximately 350°C. It is soluble in water and ethanol, and is used in a variety of laboratory experiments, including synthesis, chromatography, and spectroscopy. In
科学的研究の応用
5-(4-Cyanophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, as a chromatographic stationary phase, and as a spectroscopic reagent. It has also been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. 5-(4-Cyanophenyl)-2-formylphenol, 95% has also been used to study the structure and properties of proteins and other biological molecules.
作用機序
The exact mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol, 95% is not known. However, it is believed that the compound binds to proteins and other biological molecules, and modulates their structure and properties. This binding is thought to be mediated by hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Cyanophenyl)-2-formylphenol, 95% are not well understood. Studies have shown that the compound can interact with proteins and other biological molecules, but the exact effects of this interaction are not known. One study has suggested that 5-(4-Cyanophenyl)-2-formylphenol, 95% may be involved in the regulation of gene expression, but further research is needed to confirm this.
実験室実験の利点と制限
The main advantage of using 5-(4-Cyanophenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and easy availability. It is also relatively stable, and can be stored for long periods of time without degradation. However, 5-(4-Cyanophenyl)-2-formylphenol, 95% can be toxic if ingested or inhaled in large quantities, so proper safety precautions should be taken when handling the compound.
将来の方向性
There are a number of potential future directions for research on 5-(4-Cyanophenyl)-2-formylphenol, 95%. These include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and synthesis. Additionally, further research into the structure and properties of the compound could lead to new uses for it in the laboratory. Finally, further research into the mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol, 95% could lead to a better understanding of how the compound interacts with proteins and other biological molecules.
合成法
5-(4-Cyanophenyl)-2-formylphenol, 95% can be synthesized in a laboratory using a variety of different methods. The most commonly used method is the Mannich reaction, which involves the reaction of an aldehyde with an amine and a phenol. The aldehyde used in this reaction is formaldehyde, and the amine is 4-cyanophenylhydrazine. The reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The product of the reaction is 5-(4-Cyanophenyl)-2-formylphenol, 95%.
特性
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOZXKQNQDMIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685044 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyanophenyl)-2-formylphenol | |
CAS RN |
1261976-07-1 |
Source


|
| Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














